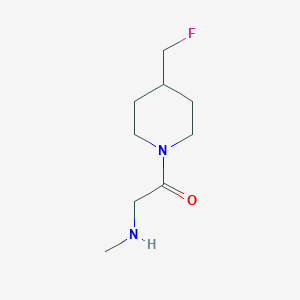

1-(4-(Fluoromethyl)piperidin-1-yl)-2-(methylamino)ethan-1-one

Description

1-(4-(Fluoromethyl)piperidin-1-yl)-2-(methylamino)ethan-1-one is a synthetic organic compound featuring a piperidine ring substituted with a fluoromethyl group at the 4-position and a methylamino group attached to the ethanone moiety. Its molecular formula is C₉H₁₆FN₂O, with a molecular weight of 196.24 g/mol. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive piperidine derivatives, which are prevalent in CNS-targeting drugs and enzyme inhibitors .

Propriétés

IUPAC Name |

1-[4-(fluoromethyl)piperidin-1-yl]-2-(methylamino)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17FN2O/c1-11-7-9(13)12-4-2-8(6-10)3-5-12/h8,11H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMZDCQZKIXICJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)N1CCC(CC1)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 1-(4-(Fluoromethyl)piperidin-1-yl)-2-(methylamino)ethan-1-one (CAS Number: 2097944-02-8) is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacodynamics, therapeutic implications, and related case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 242.33 g/mol. The structure features a piperidine ring substituted with a fluoromethyl group and a methylamino group, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C13H23FN2O |

| Molecular Weight | 242.33 g/mol |

| CAS Number | 2097944-02-8 |

| Purity | 98% |

Pharmacodynamics

Research indicates that compounds similar to 1-(4-(Fluoromethyl)piperidin-1-yl)-2-(methylamino)ethan-1-one exhibit significant interactions with various neurotransmitter systems, particularly those involving dopamine and norepinephrine. The presence of the piperidine moiety is often linked to enhanced binding affinity to these receptors, potentially leading to stimulant effects.

Neuropharmacological Effects

Preliminary studies suggest that this compound may possess stimulant properties akin to other piperidine derivatives. For instance, compounds with similar structures have been shown to increase dopamine release in vitro, which could have implications for conditions such as ADHD or depression.

Case Studies and Research Findings

A notable study published in 2020 evaluated the effects of various piperidine derivatives on neuropharmacological endpoints. The study found that certain modifications to the piperidine structure significantly affected receptor binding profiles and subsequent biological activity. Specifically, the introduction of fluorinated groups was shown to enhance potency against dopamine receptors .

Table 2: Comparative Biological Activity of Piperidine Derivatives

| Compound | IC50 (nM) | Receptor Target |

|---|---|---|

| 1-(4-(Fluoromethyl)piperidin-1-yl)... | 480 | Dopamine D2 |

| (R)-2-(3-(7-bromo-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)-3-oxopropanenitrile | 360 | GSK-3β |

Toxicological Considerations

While exploring its therapeutic potential, it is also crucial to consider the toxicological profile of 1-(4-(Fluoromethyl)piperidin-1-yl)-2-(methylamino)ethan-1-one . Compounds in this class may exhibit varied toxicity depending on their structural modifications. Some studies have reported adverse effects at higher concentrations, necessitating careful dose optimization in therapeutic contexts .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Key Observations:

Fluoromethyl vs. Hydroxyl Groups: The fluoromethyl group in the target compound increases lipophilicity compared to the hydroxyl group in 1-(4-hydroxypiperidin-1-yl)-2-(methylamino)ethan-1-one hydrochloride, which may enhance tissue penetration but reduce solubility .

Methylamino vs. Chloro Substituents: The methylamino group in the target compound likely improves hydrogen bonding capacity compared to the chloro group in 1-(4-((Benzyl(ethyl)amino)methyl)piperidin-1-yl)-2-chloroethanone, which may confer reactivity or toxicity .

Piperidine vs.

Fluorination Position: Fluorination on the ethanone moiety (e.g., 2-(4-(tert-butyl)phenyl)-2,2-difluoro-1-(pyrrolidin-1-yl)ethan-1-one) versus the piperidine ring influences electronic properties and metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.